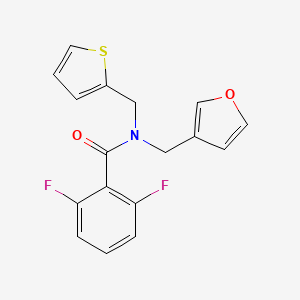

2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO2S/c18-14-4-1-5-15(19)16(14)17(21)20(9-12-6-7-22-11-12)10-13-3-2-8-23-13/h1-8,11H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYDNVZBBZVMGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N(CC2=COC=C2)CC3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes:

Starting Materials: 2,6-difluorobenzoyl chloride, furan-3-ylmethanol, and thiophen-2-ylmethanol.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out in an inert atmosphere (e.g., nitrogen) and at controlled temperatures (e.g., 0-25°C).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. The incorporation of fluorine can enhance biological activity and selectivity towards cancer cells. For instance, derivatives of benzamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

-

Antimicrobial Properties :

- The presence of thiophene and furan moieties in the structure has been associated with antimicrobial activities. Research suggests that such compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways.

-

Anti-inflammatory Effects :

- Compounds similar to 2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide have been explored for their anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.

Material Science Applications

-

Organic Electronics :

- The unique electronic properties of the compound can be leveraged in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorinated groups can improve charge mobility and stability.

-

Polymer Chemistry :

- This compound can serve as a building block for synthesizing polymers with tailored properties for specific applications in coatings, adhesives, and composites.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a structurally similar benzamide derivative exhibited significant cytotoxicity against human breast cancer cell lines. The mechanism involved the activation of apoptotic pathways through the modulation of key signaling proteins.

Case Study 2: Antimicrobial Activity

In another research effort, compounds containing thiophene rings were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds inhibited bacterial growth at low concentrations, suggesting their potential as novel antimicrobial agents.

Case Study 3: Organic Electronics

Research on organic semiconductors highlighted the use of fluorinated benzamides in enhancing the performance of OLEDs. The study showed improved efficiency and stability when these compounds were incorporated into device architectures.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- Heterocyclic Influence: The furan and thiophene groups in the target compound introduce distinct electronic profiles compared to pyrazine (RO2959) or phenylthio (L11).

- Conformational Trends : highlights that N-substituted benzamides often adopt a trans conformation between the N–H and C=O bonds, which stabilizes the amide group via resonance. This conformation is likely conserved in the target compound .

Key Observations :

- Lipophilicity : The target compound’s LogP is estimated to align with RO2959 and diflubenzuron, favoring membrane permeability but limiting aqueous solubility.

- Biological Potential: Thiophene and furan groups are associated with antiviral and anticancer activities (), suggesting the target compound may share these properties . RO2959’s SOCE inhibition highlights benzamides’ versatility in modulating calcium signaling .

Spectroscopic and Crystallographic Data

- NMR : reports δ 7.46–7.17 ppm for aromatic protons in L12, while thiophene protons resonate at δ 6.94–7.39 ppm. The target compound’s furan protons are expected near δ 6.3–7.4 ppm, with fluorine atoms causing deshielding .

- Crystallography: Analogous compounds (e.g., 2-chloro-N-(2,6-dichlorophenyl)benzamide) crystallize in monoclinic systems with hydrogen-bonded dimers, a trend likely conserved in the target compound .

Biological Activity

2,6-Difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFN\OS

- Molecular Weight : 333.4 g/mol

- CAS Number : 1421442-46-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances binding affinity, while the furan and thiophene rings contribute to the compound's stability and reactivity. These interactions can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

| Compound | IC Value (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Other Related Compounds | 0.65 - 2.41 | MCF-7 |

Antibacterial Activity

The compound has shown promising antibacterial activity against various strains. For example, derivatives similar to this compound were tested against E. faecalis and P. aeruginosa, demonstrating inhibition comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. faecalis | 40 - 50 |

| P. aeruginosa | Comparable to ceftriaxone |

Anti-inflammatory Activity

In studies focusing on inflammatory markers such as IL-6 and TNF-α, compounds related to this benzamide exhibited significant inhibition rates compared to conventional anti-inflammatory drugs like dexamethasone.

| Compound | Inhibition Rate (%) |

|---|---|

| This compound | TBD |

| Dexamethasone | 89% (IL-6), 78% (TNF-α) |

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that treatment with compounds similar to this benzamide resulted in a significant decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis indicated that a large portion of the cells entered the S phase of the cell cycle, suggesting an initiation of apoptosis.

- Antimicrobial Efficacy : Another research project evaluated a series of thiourea derivatives against common bacterial strains, revealing that some derivatives exhibited potent antibacterial activity with MIC values ranging from 40 to 50 µg/mL.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves sequential alkylation and benzoylation steps. For example:

- Step 1 : Alkylation of 2,6-difluorobenzoic acid derivatives with furan-3-ylmethyl and thiophen-2-ylmethyl amines under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Activation of the carboxylic acid using coupling agents like EDCl/HOBt or DCC, followed by reaction with the dual-alkylated amine intermediate .

- Optimization : Solvent choice (e.g., DCM for low polarity), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 for amine:acid chloride) are critical for yield and purity .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions) and amide bond formation .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, particularly for distinguishing fluorine (¹⁹F) and sulfur (³²S/³⁴S) atoms .

- HPLC-PDA : For purity assessment, using C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 min) .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the furan and thiophene moieties?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine torsional angles between the benzamide core and heterocyclic substituents .

- Mercury CSD Analysis : Compare packing motifs with similar compounds (e.g., Cambridge Structural Database entries) to identify steric or electronic influences on conformation .

- Key Parameters : Bond lengths (C–F: ~1.34 Å), dihedral angles (furan/benzamide plane: ~15–30°), and hydrogen-bonding networks .

Advanced: What computational strategies predict the compound’s interaction with biological targets, such as kinases or GPCRs?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to PI3K or inflammatory targets, focusing on fluorine’s electronegativity and heterocycle π-π stacking .

- MD Simulations : GROMACS/AMBER for stability analysis (e.g., 100 ns trajectories) to assess ligand-receptor dynamics under physiological conditions .

- Pharmacophore Mapping : Identify critical features (e.g., amide hydrogen bond donors, fluorine’s hydrophobic pockets) using tools like MOE .

Advanced: How can researchers reconcile contradictory bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Metabolic Stability Assays : Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation, which may explain reduced in vivo efficacy .

- Plasma Protein Binding (PPB) : Equilibrium dialysis to measure free fraction differences, as high PPB (>95%) can limit bioavailability .

- Proteomic Profiling : SILAC-based screens to identify off-target interactions that may alter activity in complex biological systems .

Basic: What are the key physicochemical properties influencing solubility and formulation?

Methodological Answer:

- LogP Calculation : Estimated ~3.5 (via ChemDraw) indicates moderate lipophilicity; adjust with co-solvents (e.g., PEG 400) for in vivo dosing .

- pKa Determination : Potentiometric titration to identify ionizable groups (amide NH: ~8–10; furan/thiophene: non-basic) .

- Thermal Analysis : DSC/TGA to assess melting point (e.g., ~150–160°C) and stability for solid-state formulations .

Advanced: How do structural modifications (e.g., replacing thiophene with pyridine) affect bioactivity and synthetic feasibility?

Methodological Answer:

- SAR Studies : Synthesize analogs via Suzuki-Miyaura coupling (e.g., replace thiophene with pyridine boronic esters) and compare IC₅₀ values in kinase assays .

- Electronic Effects : DFT calculations (Gaussian 09) to quantify electron-withdrawing/donating impacts of substituents on amide reactivity .

- Yield Comparison : Pyridine analogs may require harsher conditions (e.g., Pd(OAc)₂, 100°C) but offer improved solubility .

Basic: What safety protocols are recommended for handling fluorinated benzamides?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and fume hoods to prevent exposure to fluorinated intermediates (potential respiratory irritants) .

- Waste Disposal : Neutralize reaction residues with 10% NaOH before disposal in halogenated waste containers .

- Acute Toxicity Screening : Zebrafish embryo assays (LC₅₀) to prioritize compounds for further development .

Advanced: How can researchers leverage high-throughput screening (HTS) to identify synergistic combinations with this compound?

Methodological Answer:

- Combinatorial Libraries : Use 384-well plates to test 10,000+ drug combinations (e.g., with FDA-approved kinase inhibitors) .

- Synergy Scoring : Chou-Talalay method (CompuSyn) to calculate combination indices (CI < 1 indicates synergy) .

- Mechanistic Follow-Up : RNA-seq to identify pathways upregulated/downregulated in synergistic pairs .

Advanced: What strategies address low yields in the final amidation step of the synthesis?

Methodological Answer:

- Coupling Agent Screening : Compare BOP, HATU, and DMT-MM efficiency under identical conditions (e.g., HATU often gives >80% yields) .

- Microwave Assistance : 30-minute irradiation at 80°C to accelerate reaction kinetics and reduce decomposition .

- Byproduct Analysis : LC-MS to identify hydrolyzed intermediates; add molecular sieves to scavenge water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.